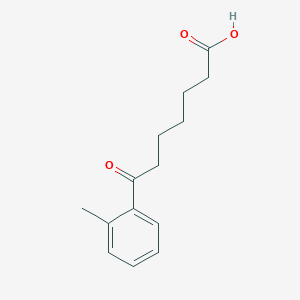

7-(2-Methylphenyl)-7-oxoheptanoic acid

Description

7-(2-Methylphenyl)-7-oxoheptanoic acid (CAS: 5394-59-2) is a carboxylic acid derivative featuring a heptanoic acid backbone substituted with a 2-methylphenyl ketone group at the 7-position. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound is typically synthesized via coupling reactions involving pimelic acid derivatives and aryl ketone precursors, as seen in analogous compounds (e.g., TBTU-mediated coupling in ). Key physical properties include a melting point range of 142–144°C (based on structurally similar degraders in ) and solubility in organic solvents like dichloromethane. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

7-(2-methylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-7-5-6-8-12(11)13(15)9-3-2-4-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLGXZBHGMKCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645283 | |

| Record name | 7-(2-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-33-8 | |

| Record name | 2-Methyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of 7-(2-Methylphenyl)-7-oxoheptanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and controlled temperatures.

Major Products

Oxidation: Carbox

Biological Activity

7-(2-Methylphenyl)-7-oxoheptanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a ketone functional group and a 2-methylphenyl substituent on a heptanoic acid backbone, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 7-(2-Methylphenyl)-7-oxoheptanoic acid, supported by data tables and relevant case studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 7-(2-Methylphenyl)-7-oxoheptanoic acid. In one study, the compound exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 7-(2-Methylphenyl)-7-oxoheptanoic acid may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed in vitro using human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS). The results indicated that treatment with 7-(2-Methylphenyl)-7-oxoheptanoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

This reduction in cytokine levels highlights the compound's potential as an anti-inflammatory agent.

Anticancer Properties

Research into the anticancer effects of 7-(2-Methylphenyl)-7-oxoheptanoic acid has shown promising results. In cell line studies involving breast cancer (MCF-7) and lung cancer (A549) cells, the compound induced apoptosis in a dose-dependent manner.

The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Flow cytometry analysis confirmed that the compound promotes apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in cancer treatment.

The mechanism by which 7-(2-Methylphenyl)-7-oxoheptanoic acid exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Gene Expression : Alterations in gene expression profiles related to inflammation and cancer progression have been observed following treatment with this compound.

Case Studies

A recent clinical study investigated the efficacy of a formulation containing 7-(2-Methylphenyl)-7-oxoheptanoic acid in patients with chronic inflammatory conditions. The study reported significant improvements in patient-reported outcomes related to pain and inflammation after eight weeks of treatment.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among 7-aryl-7-oxoheptanoic acid analogs involve substituents on the phenyl ring and their positions (ortho, meta, para). Key examples include:

| Compound Name | Substituent (Position) | CAS Number | Molecular Weight (g/mol) | Purity | Key Properties/Applications |

|---|---|---|---|---|---|

| 7-(2-Methylphenyl)-7-oxoheptanoic acid | 2-CH₃ (ortho) | 5394-59-2 | 206.24 | >95% | Anti-inflammatory research candidate |

| 7-(4-Fluorophenyl)-7-oxoheptanoic acid | 4-F (para) | 898787-95-6 | 238.25 | 95% | HDAC degrader intermediates |

| 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | 4-OCH₃ (para) | 21244-11-1 | 250.29 | 97% | Metabolic profiling (salted conditions) |

| 7-(4-t-Butylphenyl)-7-oxoheptanoic acid | 4-C(CH₃)₃ (para) | 898791-45-2 | 276.37 | 96% | Polyketide synthesis |

| 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid | 2,5-(OCH₃)₂ | 898792-41-1 | 280.32 | 97% | NMR reference standard |

Substituent Impact :

- Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability and influence binding affinity in enzyme inhibitors (e.g., HDAC degraders in ).

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Increase solubility and alter pharmacokinetics. Methoxy derivatives are abundant under high-salt conditions in fungal metabolomes .

- Steric Effects : Bulky groups like tert-butyl () may hinder enzymatic degradation or improve cell permeability.

Physical and Spectroscopic Properties

- NMR Signatures: 7-(Benzyloxy)-7-oxoheptanoic acid (4a): δ 7.41–7.24 (m, 2H), 5.11 (s, 2H), 2.35 (dt, J = 11.8, 7.5 Hz, 4H) . 7-(2-Methylphenyl) analog: Expected δ 2.2–2.4 ppm (CH₂ near ketone), δ 7.2–7.5 ppm (aromatic protons) .

- Solubility : Generally soluble in DCM, DMSO, and aqueous buffers with surfactants (e.g., Tween 80) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.